molecular formula C10H16O5 B1362472 Diethyl propionylmalonate CAS No. 21633-77-2

Diethyl propionylmalonate

Cat. No.: B1362472
CAS No.: 21633-77-2
M. Wt: 216.23 g/mol
InChI Key: DOYKFDRIECFSJW-UHFFFAOYSA-N
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Description

Diethyl propionylmalonate is an organic compound with the molecular formula C10H16O5. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups. This compound is known for its applications in organic synthesis and is used as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl propionylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with propionyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions: Diethyl propionylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl propionylmalonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s enolate form can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .

Molecular Targets and Pathways:

Properties

IUPAC Name

diethyl 2-propanoylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-7(11)8(9(12)14-5-2)10(13)15-6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKFDRIECFSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176027
Record name Malonic acid, propionyl-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21633-77-2
Record name 1,3-Diethyl 2-(1-oxopropyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21633-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethyl propionylmalonate
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Record name Diethyl propionyl malonate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15401
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Record name Malonic acid, propionyl-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL PROPIONYLMALONATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To magnesium chloride (2.96 g, 31.2 mmol) was added dry acetonitrile (5 mL) and the mixture was then cooled in ice and treated with diethyl malonate (5 g, 31.2 mmol). Once the mixture was cold, triethylamine (8.6 mL, 62.5 mmol) was added and the resulting suspension was stirred for 15 min. Propionyl chloride (2.71 mL, 31.2 mmol) was added dropwise and the mixture was stirred at 0° C. for 1.5 h and at ambient temperature for 5 h. The mixture was cooled in an ice-bath and treated with aqueous hydrochloric acid (2M, 10 mL) and the product extracted with ether. The organic phase was washed with water then brine, dried and concentrated to afford 6.31 g of a yellow oil. This was dissolved in ether and washed with aqueous hydrochloric acid (2M) then brine, dried and concentrated to afford 5.93 g of the title compound.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Three
Quantity
2.71 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of diethyl malonate (704 g, e.g. available from Spectrochem) and acetonitrile (3.8 L) was added anhydrous magnesium chloride immediately (419 g, e.g. available from Lancaster). Triethylamine (1222 ml) was added dropwise, maintaining the temperature at 5-10° C., followed by the dropwise addition of propionyl chloride (406 g), maintaining the temperature at or below 30° C. The reaction mixture was kept at 10-15° C. for 1 hour, and then the mixture was kept overnight at room temperature. The next day, aqueous hydrochloric acid (1 M) was added to the reaction mixture until the pH of the mixture was about 2.0 (approx. 4.8 L was required). The mixture was extracted with diethyl ether (3×800 ml). The combined ethereal extracts were washed with aqueous hydrochloric acid (1M, 2×1000 ml), followed by water (2×1000 mL) and finally with brine (2×1000 mL). Evaporation of the solvent from the ethereal extracts under reduced pressure afforded diethyl propanoylpropanedioate (845 g) as a yellow oil.
Quantity
704 g
Type
reactant
Reaction Step One
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
406 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1222 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a stirred suspension of magnesium ethoxide (3.56 g, 31.2 mmol) in anhydrous toluene (10 ml) at RT is added a solution of diethyl malonate (5 g, 31.2 mmol) in toluene (40 ml). The mixture is stirred at 50° C. for 2.5 hrs (until all the solid dissolved) then cooled to 8-10° C. (note: solidification occurs at 5° C.). To this solution is added slowly propionyl chloride (2.7 ml, 31.2 mmol). The reaction mixture is warmed to ambient temperature and stirring continues for 2 hrs. The reaction mixture is cooled to 5-10° C. and treated with 1M HCl (approx. 35 ml, 1.1 equiv.) to adjust the pH to approx. 1-3. The mixture is allowed to warm to RT and treated with sat. aq. NaHCO3 to give a pH of 6-7. The layers are separated and the organic layer is washed with brine, dried (Na2SO3) and concentrated in vacuo to afford the title compound as a viscous orange oil; 1H NMR (400 MHz, CDCl3) δ [13.45 (s) and 4.47 (s) combined 1H], 4.15-4.30 (4H, m), [2.66 (q, J 7.2) and 2.48 (q, J 7.5) combined 2H], 1.30 (6H, m), [1.21 (t, J 7.5) and 1.12 (t, J 7.2) combined 3H].
Name
magnesium ethoxide
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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